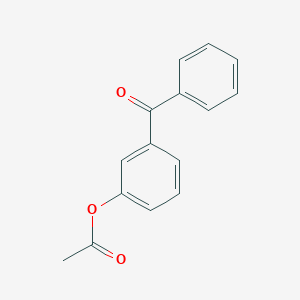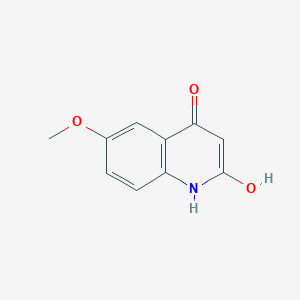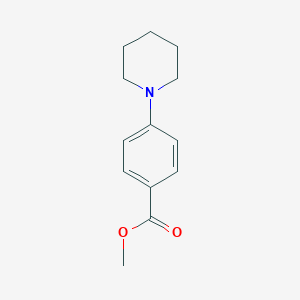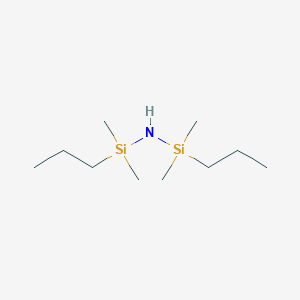
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C₁₀H₂₇NSi₂ and a molecular weight of 217.4991 g/mol . It is known for its unique chemical structure, which includes two silicon atoms bonded to nitrogen and carbon atoms, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,3,3-tetramethyldisilazane with propyl halides under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-nitrogen bonds.
Common reagents and conditions used in these reactions include catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane has several scientific research applications, including:
Biology: This compound can be used in the modification of biological molecules, such as proteins and nucleic acids, to study their structure and function.
Wirkmechanismus
The mechanism of action of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane involves its ability to form stable silicon-nitrogen bonds, which can interact with various molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability. The specific molecular targets and pathways involved depend on the application and the chemical environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has phenyl groups instead of propyl groups, which can affect its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: The presence of vinyl groups in this compound makes it more reactive in certain polymerization reactions.
The uniqueness of this compound lies in its specific combination of propyl and methyl groups, which provide a balance of stability and reactivity suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQSYMDNUWNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)N[Si](C)(C)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163160 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-90-9 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
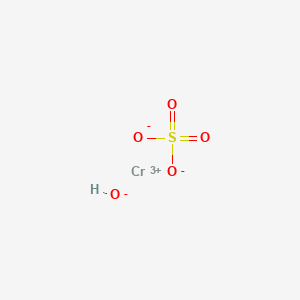
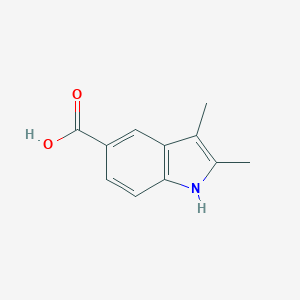
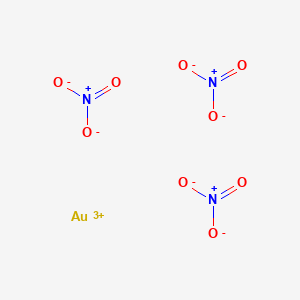
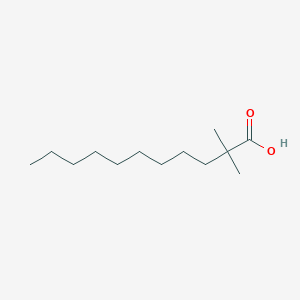
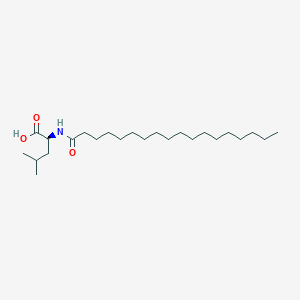
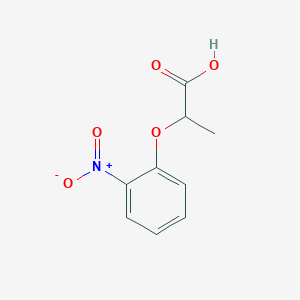
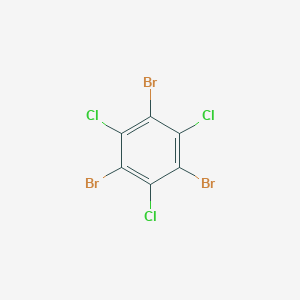
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

